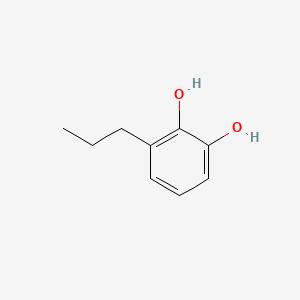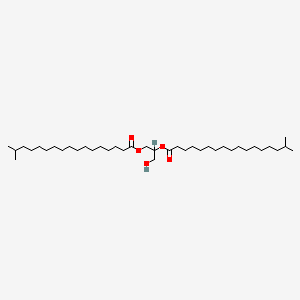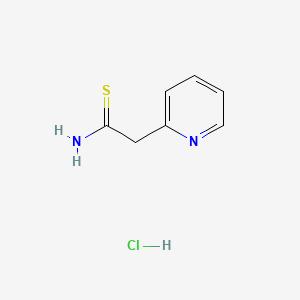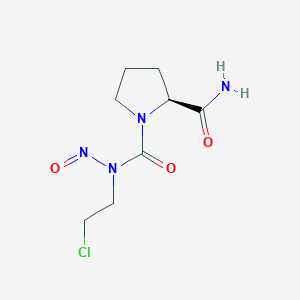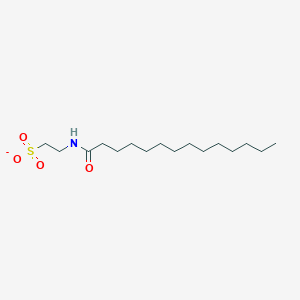
N-tetradecanoyltaurine(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tetradecanoyltaurine(1-) is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-tetradecanoyltaurine; major species at pH 7.3. It is a conjugate base of a N-tetradecanoyltaurine.
Applications De Recherche Scientifique
Tellurene and Its Applications
Tellurene in Electronics and Energy Devices : Tellurene, a form of tellurium (Te), shows promising applications in electronics, sensors, optoelectronics, and energy devices due to its multifunctional properties, including semiconducting, photoconductive, thermoelectric, and piezoelectric characteristics. This has led to advances in understanding its fundamental properties and applications in prototypical devices (Wu et al., 2018).
Tellurium in Chemical and Biological Functions : As part of the N-acylhomoserine lactone family, tellurium-related compounds have demonstrated potent antibacterial properties against Gram-positive bacteria. This suggests their potential use in microbial interference and iron solubilization strategies, highlighting additional biological functions beyond known autoinducers (Kaufmann et al., 2005).
N-Oxyl Compounds in Electrocatalysis : N-Oxyl compounds, including those related to tellurium, have seen extensive use in electrosynthetic reactions. Their electrochemical properties facilitate a wide range of electrosynthetic reactions, contributing to structural properties and mechanisms in chemical and electrochemical catalysis (Nutting et al., 2018).
Tellurium in Organic Synthesis : Tellurium compounds serve as reducing agents in organic synthesis, useful in reduction processes of various organic substrates. Their use is advantageous due to mild experimental conditions and selectivity, highlighting their role in the radical reaction and the reduction of carbon-heteroatom bonds (Petragnani, 1998).
Tellurium Nanostructures in Biology : Emerging applications of tellurium nanostructures in biology include antibacterial, antiinflammatory, and immuno-modulating properties. These nanostructures have been utilized in biosensors, imaging, targeted drug delivery systems, and possess novel lipid-lowering, antioxidant, and free radical scavenging properties (Zare et al., 2017).
Propriétés
Nom du produit |
N-tetradecanoyltaurine(1-) |
|---|---|
Formule moléculaire |
C16H32NO4S- |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-(tetradecanoylamino)ethanesulfonate |
InChI |
InChI=1S/C16H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-22(19,20)21/h2-15H2,1H3,(H,17,18)(H,19,20,21)/p-1 |
Clé InChI |
XPZFMHCHEWYIGE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



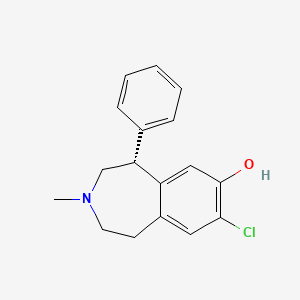
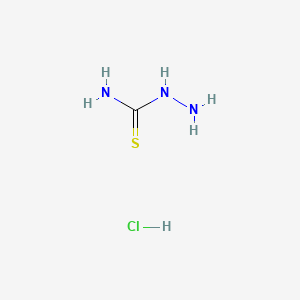
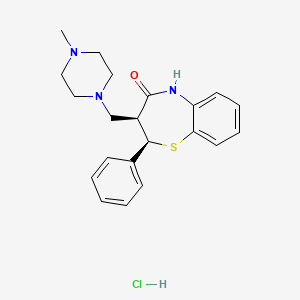
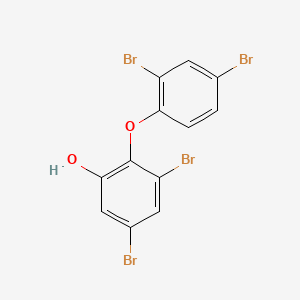
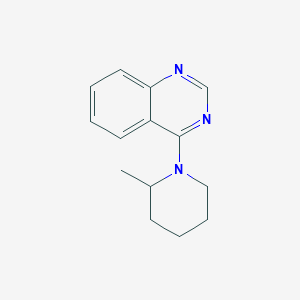
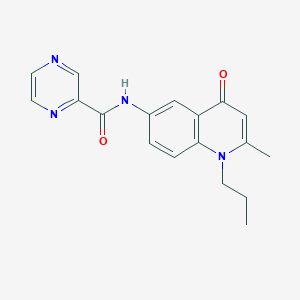
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
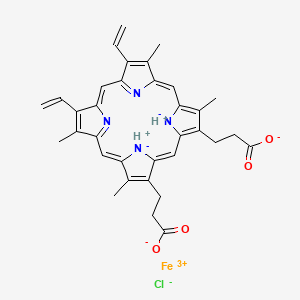
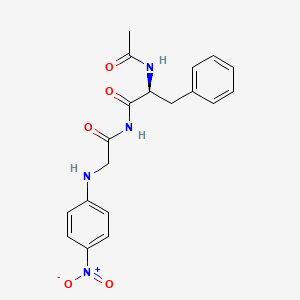
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
